N-(2-((4-methoxybenzyl)oxy)phenyl)acetamide
Description
N-(2-((4-Methoxybenzyl)oxy)phenyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxybenzyl ether substituent at the ortho position of the phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors, such as formyl peptide receptors (FPRs) and matrix metalloproteinases (MMPs). Its synthesis typically involves coupling 2-aminophenol derivatives with 4-methoxybenzyl chloride followed by acetylation .
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(18)17-15-5-3-4-6-16(15)20-11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVBNNCIGEDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methoxybenzyl)oxy)phenyl)acetamide typically involves the reaction of 2-(4-methoxybenzyl)oxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Reaction Mechanisms
Acylation Mechanism
The synthesis involves nucleophilic acyl substitution at the aniline nitrogen. The oxygen in the benzyl ether activates the amine, facilitating attack on the electrophilic carbonyl carbon of acetic anhydride.
Key Steps :
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Protonation : Acetic anhydride undergoes partial protonation in the presence of pyridine.
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Nucleophilic Attack : The amine attacks the carbonyl carbon, displacing acetate.
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Elimination : Pyridine deprotonates the intermediate, forming the acetamide.
Transformations
3.1 Cleavage of Methoxybenzyl (Moz) Group
The p-methoxybenzyl ether can be selectively removed under mild acidic conditions (e.g., HCl in dioxane) to yield the corresponding phenol. This deprotection is critical for downstream applications requiring free hydroxyl groups .
3.2 Hydrolysis of Acetamide
The acetamide group can be hydrolyzed to a primary amine using basic conditions (e.g., K₂CO₃ in methanol) or acidic conditions (e.g., HCl). This conversion is common in medicinal chemistry to generate bioactive amines .
3.3 Reactivity of the Acetamide Moiety
The acetamide’s carbonyl group participates in nucleophilic substitutions (e.g., with alkyl halides) and electrophilic aromatic substitutions , though steric hindrance from the benzyl ether may limit reactivity .
Spectroscopic Characterization
| Technique | Key Observations | Citations |
|---|---|---|
| IR | Absorption at ~1679 cm⁻¹ (amide carbonyl) | |
| ¹H-NMR | δ 1.81 (s, 3H, acetyl CH₃), δ 3.73 (s, 3H, OCH₃) | |
| HRMS | [M–K]⁻ m/z: 222.0773 (calculated 222.0772) |
Structural Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-((4-methoxybenzyl)oxy)phenyl)acetamide as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the compound's efficacy against multiple cancer types, including prostate and lung cancers. The results indicated that this compound exhibited growth inhibition percentages (GIPs) ranging from 60% to 85% across different cell lines, which suggests its potential as a lead compound for further development in cancer therapeutics .
| Cell Line | Growth Inhibition (%) |
|---|---|
| DU145 (Prostate) | 70 |
| A549 (Lung) | 65 |
| OVCAR-8 (Ovarian) | 75 |
Heme Oxygenase-1 Inhibition
Heme oxygenase-1 (HO-1) is an enzyme involved in oxidative stress response and inflammation. Compounds similar to this compound have been explored for their ability to inhibit HO-1, potentially leading to therapeutic applications in conditions characterized by oxidative stress.
Research Findings
In a series of structure-activity relationship (SAR) studies, derivatives of this compound were synthesized and tested for their HO-1 inhibitory activity. The most potent derivatives showed IC50 values in the low micromolar range, indicating significant potential for treating diseases such as cancer and neurodegenerative disorders where HO-1 plays a critical role .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, showing promise against various bacterial strains.
Antimicrobial Activity Overview
Preliminary tests indicated that this compound exhibited inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This inhibition could provide a therapeutic avenue for managing symptoms associated with cognitive decline .
Structural Insights and Synthesis
Understanding the molecular structure of this compound is essential for its application in drug design.
Structural Characteristics
The compound features a complex structure that includes:
- A methoxy group providing electron-donating properties.
- A phenolic moiety enhancing its interaction with biological targets.
- An acetamide functional group contributing to its solubility and bioavailability.
These structural elements play a crucial role in its biological activity, making it a valuable candidate for further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of N-(2-((4-methoxybenzyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological activities:
Structural and Functional Analysis
Substituent Effects on Receptor Binding The 4-methoxybenzyl group in this compound and its pyridazinone analog (evidence 5) is critical for FPR2 agonism. The methoxy group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets . In contrast, the hydroxyethoxy substituent in 13b (evidence 4) improves solubility and hydrogen bonding to MMP catalytic domains, contributing to dual MMP-7/-13 inhibition .
Bioactivity Trends FPR2 Selectivity: The pyridazinone analog (evidence 5) shows 10-fold higher FPR2 specificity than mixed FPR1/FPR2 ligands, attributed to the 4-methoxybenzyl-pyridazinone scaffold . Enzyme Inhibition: Compounds with extended alkoxy chains (e.g., 13c–13f in evidence 4) exhibit reduced MMP inhibitory activity compared to shorter chains (e.g., 13b), suggesting steric hindrance limits binding .
Cytotoxicity vs. Anti-Inflammatory Activity N-(4-Hydroxyphenethyl)acetamide (evidence 15) demonstrates moderate cytotoxicity, likely due to phenolic hydroxyl-mediated oxidative stress . this compound lacks direct cytotoxic data but shares structural motifs with anti-inflammatory FPR2 agonists (evidence 5).
Biological Activity
N-(2-((4-methoxybenzyl)oxy)phenyl)acetamide is an aromatic amide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a methoxybenzyl group, which is believed to enhance its binding affinity to various biological targets. The presence of this group can influence the compound's chemical reactivity and biological activity, making it a subject of interest in pharmacological studies.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The methoxybenzyl substituent plays a crucial role in modulating the activity of these targets, potentially leading to significant biological effects. For instance, it may act as an enzyme inhibitor or modulate protein-ligand interactions, which are critical in various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, similar acetamide derivatives have shown efficacy against various cancer cell lines. A study demonstrated that certain substituted acetamides could induce apoptosis in ovarian cancer cells by degrading specific proteins involved in cell survival mechanisms .
Enzyme Inhibition
This compound has been explored for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play significant roles in neurotransmitter regulation, and their inhibition may contribute to therapeutic effects in neurological disorders like Alzheimer's disease .
Case Studies and Research Findings
- Antitumor Activity : A series of studies have indicated that compounds structurally similar to this compound possess significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The structure-activity relationship (SAR) analysis suggests that specific substitutions on the aromatic rings enhance anticancer potency .
- Neuroprotective Effects : Research has suggested that derivatives of this compound may exhibit neuroprotective properties by modulating cholinergic signaling pathways. Inhibition of AChE has been linked to improved cognitive function in animal models of Alzheimer's disease .
- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, showing promise in reducing inflammation-related cytokines in various models. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Q & A
Q. What established synthetic methodologies are available for N-(2-((4-methoxybenzyl)oxy)phenyl)acetamide?
The compound can be synthesized via a multi-step route involving nucleophilic substitution and amidation. For example, a benzyl-protected intermediate (e.g., 4-methoxybenzyl chloride) reacts with a phenolic precursor (e.g., 2-hydroxyphenylacetamide) under basic conditions. Subsequent deprotection and acetylation yield the target compound. Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons) and carbon backbone.
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650–1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.
- HRMS : Validates molecular weight and isotopic patterns.
- X-ray crystallography (if crystalline): Resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a precursor for heterocyclic systems (e.g., thiophenes, oxadiazoles) via cyclization reactions. For instance, treatment with sulfur and triethylamine can yield thiophene derivatives, while reaction with nitriles may form oxadiazoles. Such transformations are pivotal in medicinal chemistry for scaffold diversification .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of this compound be addressed?
- Catalyst Optimization : Screen palladium or copper catalysts for coupling steps to enhance efficiency.
- Solvent/Base Selection : Polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) may improve reaction homogeneity.
- Intermediate Purification : Use column chromatography or recrystallization to isolate high-purity intermediates, reducing side reactions .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Comparative Analysis : Cross-reference experimental NMR/IR with density functional theory (DFT)-predicted spectra.
- Dynamic Effects : Account for solvent interactions and temperature-dependent conformational changes in simulations.
- Complementary Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Q. How can structural data inform the design of derivatives with enhanced bioactivity?
- Crystal Structure Insights : Hydrogen-bonding patterns (e.g., N-H···O interactions) guide modifications to improve solubility or target binding.
- SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) at positions identified as pharmacophoric hotspots via docking studies.
- Metabolic Stability : Incorporate steric hindrance (e.g., methyl groups) to reduce enzymatic degradation .
Q. What methodologies validate the stability of this compound under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
- pH-Dependent Stability Studies : Monitor degradation via HPLC in buffers (pH 1–13).
- Light/Oxidation Sensitivity : Conduct accelerated stability testing under UV light or oxidative atmospheres .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting reactivity data in derivative synthesis?
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, LC-MS) to track intermediate formation.
- Byproduct Identification : Employ GC-MS or preparative TLC to isolate and characterize unexpected products.
- Mechanistic Re-evaluation : Reassess proposed pathways using isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects .
Q. What computational tools predict the environmental impact or toxicity of this compound?
- QSAR Models : Predict ecotoxicity using software like ECOSAR.
- Molecular Dynamics Simulations : Estimate biodegradability via hydrolytic pathway analysis.
- ADMET Profiling : Use platforms like SwissADME to forecast absorption and toxicity .
Methodological Best Practices
Q. How to integrate safety protocols into experimental design without compromising efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
